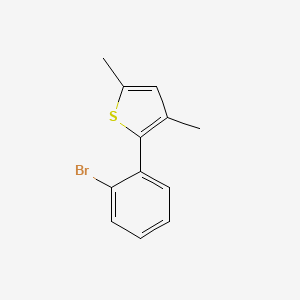![molecular formula C14H16O6 B14338748 3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate CAS No. 107682-24-6](/img/structure/B14338748.png)
3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate is an organic compound with the molecular formula C12H12O4 and a molecular weight of 220.2213 g/mol . This compound is also known by its IUPAC name, (E)-2-Methoxy-4-(3-oxoprop-1-en-1-yl)phenyl acetate . It features an acetyloxy group, which is a functional group with the formula −OCOCH3 .
Métodos De Preparación
The synthesis of 3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the acetoacetic ester synthesis, where enolates act as nucleophiles on alkyl halides or acyl chlorides .
Análisis De Reacciones Químicas
3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The acetyloxy group can be substituted with other functional groups using reagents like acetyl halides or acetic anhydride.
Hydrolysis: The ester groups can be hydrolyzed to form corresponding acids and alcohols under acidic or basic conditions.
Aplicaciones Científicas De Investigación
3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Mecanismo De Acción
The mechanism of action of 3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate involves its interaction with molecular targets and pathways. The acetyloxy group can act as a protecting group for alcohol functionalities, allowing selective reactions to occur at other sites . The compound’s reactivity is influenced by the presence of the methoxy and acetyloxy groups, which can participate in various chemical transformations.
Comparación Con Compuestos Similares
3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate can be compared with similar compounds such as:
- 2,2-dimethyl-3-[4-(acetyloxy)phenyl]-4-ethyl-2H-1-benzopyran-7-ol acetate
- (4-Acetoxy-3-methoxyphenyl)methylene diacetate
These compounds share similar functional groups but differ in their overall structures and specific reactivities. The unique combination of the acetyloxy and methoxy groups in this compound contributes to its distinct chemical properties and applications.
Propiedades
Número CAS |
107682-24-6 |
|---|---|
Fórmula molecular |
C14H16O6 |
Peso molecular |
280.27 g/mol |
Nombre IUPAC |
[3-(4-acetyloxy-3-methoxyphenyl)-3-oxopropyl] acetate |
InChI |
InChI=1S/C14H16O6/c1-9(15)19-7-6-12(17)11-4-5-13(20-10(2)16)14(8-11)18-3/h4-5,8H,6-7H2,1-3H3 |
Clave InChI |
DMJLDRYUCOHCHN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCC(=O)C1=CC(=C(C=C1)OC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Cyclohex-2-en-1-yl)oxy]ethyl 3-oxobutanoate](/img/structure/B14338681.png)

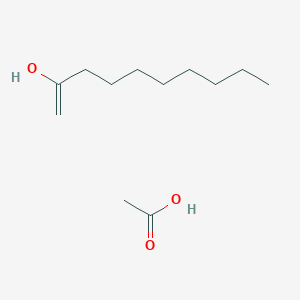
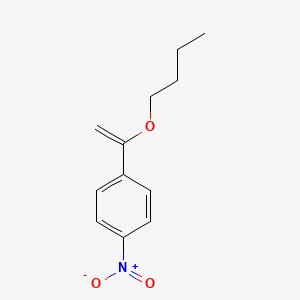
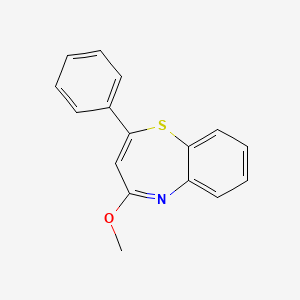
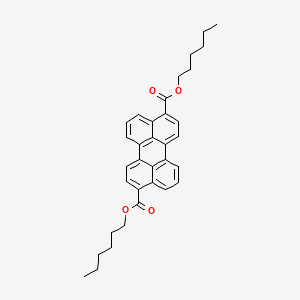
![1,1'-[1,2-Bis(4-chlorophenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14338716.png)
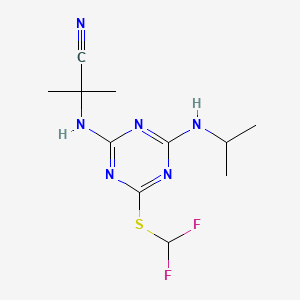
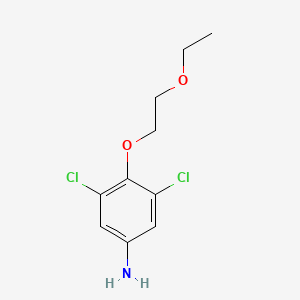
![Benzene, 1-[(phenylmethyl)thio]-4-(trifluoromethyl)-](/img/structure/B14338729.png)
![7-[(Oxan-2-yl)oxy]hept-2-enal](/img/structure/B14338732.png)
![3-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338733.png)
